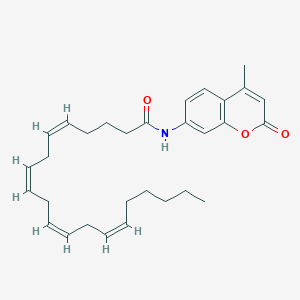

5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-

准备方法

合成路线和反应条件

花生四烯酰胺是通过将花生四烯酸与 7-氨基-4-甲基香豆素偶联而合成的。 反应通常涉及使用偶联剂如二环己基碳二亚胺和 N-羟基琥珀酰亚胺来促进酰胺键的形成 .

工业生产方法

花生四烯酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件以确保高产率和纯度。 然后使用色谱技术对产品进行纯化,以去除任何杂质 .

化学反应分析

反应类型

花生四烯酰胺在暴露于脂肪酸酰胺水解酶时主要发生水解。 该反应导致释放出荧光氨甲基香豆素,可以使用荧光计测量 .

常用试剂和条件

水解反应需要脂肪酸酰胺水解酶的存在,并且通常在缓冲的含水溶液中进行。 反应条件包括约 7.4 的 pH 值和 37°C 的温度 .

主要产物

科学研究应用

Pharmacological Applications

Cannabinoid Receptor Modulation

5,8,11,14-Eicosatetraenamide is recognized for its interaction with cannabinoid receptors (CB1 and CB2), which are pivotal in mediating various physiological processes including pain sensation, mood regulation, and appetite control. Studies indicate that this compound can act as an agonist or antagonist depending on the receptor subtype and the physiological context. For instance, it has been shown to inhibit neurotransmitter release at neuromuscular junctions by modulating endocannabinoid transport mechanisms .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties by inhibiting arachidonic acid metabolism. It effectively reduces the synthesis of pro-inflammatory eicosanoids by acting on lipoxygenases and cyclooxygenases . This inhibition can be beneficial in conditions characterized by excessive inflammation such as arthritis and asthma.

Neurobiological Research

Neurotransmitter Release Regulation

Research indicates that 5,8,11,14-Eicosatetraenamide plays a crucial role in regulating the release of neurotransmitters such as acetylcholine (ACh) at the neuromuscular junction. Its application in neurobiological studies has provided insights into synaptic transmission dynamics and the modulation of synaptic plasticity . This makes it a valuable tool for understanding neurotransmission in both normal and pathological states.

Potential in Neurodegenerative Disorders

Given its effects on neurotransmitter systems, there is growing interest in exploring 5,8,11,14-Eicosatetraenamide's potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. By modulating endocannabinoid signaling pathways, it may help alleviate some symptoms associated with these disorders.

Research Findings and Case Studies

作用机制

花生四烯酰胺通过作为脂肪酸酰胺水解酶的底物发挥作用。该酶水解酰胺键,释放荧光氨甲基香豆素。可以测量该荧光以确定酶的活性。 所涉及的分子靶点包括脂肪酸酰胺水解酶的活性位点,在那里发生水解反应 .

相似化合物的比较

花生四烯酰胺在水解后释放荧光产物的能力是独一无二的,这使其成为测量酶活性的宝贵工具。类似的化合物包括:

花生酰胺: 脂肪酸酰胺水解酶的内源性底物。

油酰胺: 另一种可以被脂肪酸酰胺水解酶水解的脂肪酸酰胺。

棕榈酰乙醇酰胺: 具有抗炎特性的脂肪酸酰胺

花生四烯酰胺由于其荧光特性而脱颖而出,这使得可以轻松准确地测量酶活性。

生物活性

5,8,11,14-Eicosatetraenamide, also known as VDM11 when modified with a benzopyran moiety, is a synthetic compound that has garnered attention for its biological activity related to the endocannabinoid system. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5,8,11,14-Eicosatetraenamide is an amide derivative of arachidonic acid. Its structure includes a long hydrocarbon chain with four double bonds (tetraene), making it a polyunsaturated fatty acid derivative. The presence of the benzopyran moiety enhances its interaction with biological targets.

The compound primarily acts as an inhibitor of the anandamide transport mechanism. Anandamide is an endogenous cannabinoid that modulates various physiological processes. By inhibiting its transport, VDM11 increases the availability of anandamide in the synaptic cleft, thereby enhancing its signaling effects.

1. Neurotransmission Modulation

Research indicates that VDM11 significantly affects synaptic transmission in neuronal cultures. Specifically, it inhibits calcium influx in response to depolarization, which is critical for neurotransmitter release. In one study, VDM11 reduced action-potential-evoked calcium influx by approximately 67% . This effect suggests a potential role in modulating synaptic plasticity and neurotransmission.

2. Impact on Sleep and Behavior

VDM11 has been studied for its effects on sleep-wake cycles and behavior modulation. In experimental models, it was shown to influence c-Fos expression in brain areas associated with sleep regulation . This points to its potential utility in treating sleep disorders or conditions involving dysregulated sleep patterns.

3. Analgesic and Anti-inflammatory Effects

The compound has demonstrated analgesic properties in various models of pain. Its ability to enhance anandamide signaling may contribute to its anti-inflammatory effects. Studies have shown that VDM11 can attenuate pain responses by modulating the activity of pain pathways .

Case Studies

Potential Therapeutic Applications

Given its biological activities, VDM11 may have several therapeutic applications:

- Neurological Disorders : Due to its effects on neurotransmission and potential neuroprotective properties.

- Chronic Pain Management : Its analgesic effects suggest it could be beneficial in chronic pain conditions.

- Sleep Disorders : Modulation of sleep patterns may position it as a candidate for treating insomnia or other sleep-related issues.

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(32)31-26-21-22-27-25(2)23-30(33)34-28(27)24-26/h7-8,10-11,13-14,16-17,21-24H,3-6,9,12,15,18-20H2,1-2H3,(H,31,32)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPBUDMTXHWSHB-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。